molecular formula C11H7N3 B12863461 3-(Pyrimidin-5-yl)benzonitrile

3-(Pyrimidin-5-yl)benzonitrile

Cat. No.: B12863461
M. Wt: 181.19 g/mol
InChI Key: BSZRWOTWRHTWPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Pyrimidin-5-yl)benzonitrile is an organic compound that features a pyrimidine ring attached to a benzonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrimidin-5-yl)benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzonitrile and pyrimidine.

    Coupling Reaction: A palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, is often employed. This reaction involves the coupling of 3-bromobenzonitrile with a pyrimidine boronic acid or ester in the presence of a palladium catalyst and a base.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C) in a suitable solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This may involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalyst Recycling: Implementing methods to recycle the palladium catalyst to reduce

Properties

Molecular Formula

C11H7N3

Molecular Weight

181.19 g/mol

IUPAC Name

3-pyrimidin-5-ylbenzonitrile

InChI

InChI=1S/C11H7N3/c12-5-9-2-1-3-10(4-9)11-6-13-8-14-7-11/h1-4,6-8H

InChI Key

BSZRWOTWRHTWPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=CN=C2)C#N

Origin of Product

United States

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